Methyl 5-amino-4-hydroxynicotinate
Description
Methyl 5-amino-4-hydroxynicotinate is a nicotinic acid derivative featuring a methyl ester group at the carboxylic acid position, with amino (-NH₂) and hydroxyl (-OH) substituents at the 5- and 4-positions of the pyridine ring, respectively. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
methyl 5-amino-4-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C7H8N2O3/c1-12-7(11)4-2-9-3-5(8)6(4)10/h2-3H,8H2,1H3,(H,9,10) |
InChI Key |
XDNUJSSCIHIVCF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC=C(C1=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-amino-4-hydroxynicotinate can be synthesized through a multi-step process starting from 5-amino-4-hydroxynicotinic acid. The typical synthetic route involves esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-4-hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Formation of Methyl 5-nitro-4-oxonicotinate.
Reduction: Formation of this compound.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 5-amino-4-hydroxynicotinate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other derivatives.
Biology: In biological research, this compound is used to study the interactions of nicotinic acid derivatives with biological targets. It can be used in assays to investigate enzyme inhibition and receptor binding.
Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmacologically active compounds. It may be used in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-amino-4-hydroxynicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups on the pyridine ring allow it to form hydrogen bonds and other interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(4-Aminophenoxy)-N-Methylpicolinamide (Compound 4)
- Key Differences: Replaces the methyl ester with a methylamide (-CONHCH₃) and introduces a phenoxy (-OPh) group.
- Synthesis : Prepared via nucleophilic aromatic substitution (NAS) under reflux in chlorobenzene, similar to ester derivatives, but requires distinct intermediates (e.g., 4-chloro-N-methylpicolinamide) .
- Reactivity: The amide group reduces electrophilicity at the carbonyl carbon compared to esters, limiting susceptibility to hydrolysis.
Ethyl 4-Amino-5-Cyano-6-[(2-Hydroxyethyl)amino]-2-Methylnicotinate
- Key Differences: Substituted with cyano (-CN), hydroxyethylamino (-NHCH₂CH₂OH), and ethyl ester (-COOEt) groups.
- Crystal Structure : Single-crystal X-ray analysis reveals intramolecular hydrogen bonds (e.g., O3–H3A···N1, 2.78 Å) and intermolecular interactions (e.g., N2–H2B···O1, 2.61 Å) that stabilize the lattice . The ethyl ester’s longer alkyl chain may reduce melting point compared to methyl esters due to weaker crystal packing.
Nitro Derivatives (e.g., Compound 7)
- Key Differences: Features a nitro (-NO₂) group instead of amino/hydroxyl groups.
- Synthesis : Requires extended reflux (30 hours) due to the electron-withdrawing nitro group slowing NAS reactions .
- Reactivity : Nitro groups increase electrophilicity at the pyridine ring but reduce stability under reducing conditions.
Physicochemical Properties
Table 1: Comparative Properties of Methyl 5-Amino-4-Hydroxynicotinate and Analogues
*Melting points inferred from recrystallization solvents (e.g., ethanol for high solubility).
Hydrogen Bonding and Crystallinity
Table 2: Hydrogen Bond Parameters in Ethyl 4-Amino-5-Cyano-6-[(2-Hydroxyethyl)amino]-2-Methylnicotinate
| Interaction | D–H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
|---|---|---|---|---|
| O3–H3A···N1 | 0.86 | 2.25 | 2.780 | 120 |
| N2–H2B···O1 | 0.90 | 1.83 | 2.613 | 145 |
| N4–H4A···N3ⁱ | 0.84 | 2.45 | 3.105 | 136 |
Biological Activity
Methyl 5-amino-4-hydroxynicotinate (M5A4HN) is a derivative of nicotinic acid that has attracted attention for its potential biological activities. This article explores its biological mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C7H8N2O3
- Molar Mass : 168.15 g/mol
- Appearance : White to off-white solid
- Melting Point : Approximately 200 °C
M5A4HN's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Notably, it has shown potential in modulating the activity of nicotinic acetylcholine receptors, which play a crucial role in neurotransmission and other physiological processes.
Biological Activities
1. Anti-inflammatory Properties
Preliminary studies indicate that M5A4HN may exhibit significant anti-inflammatory effects, suggesting its potential utility in treating inflammatory diseases. Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
2. Antioxidant Activity
M5A4HN has demonstrated antioxidant properties, which may contribute to its therapeutic effects in combating oxidative stress-related conditions such as cardiovascular diseases. Antioxidants are critical in neutralizing free radicals, thereby preventing cellular damage.
3. Neuropharmacological Effects
Studies suggest that M5A4HN may selectively bind to nicotinic receptors, indicating potential applications in neuropharmacology. This binding could influence neurological pathways and potentially aid in the treatment of neurodegenerative disorders.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Potential to reduce inflammation in various models | |
| Antioxidant | Exhibits properties that combat oxidative stress | |
| Neuropharmacological | Interacts with nicotinic receptors influencing pathways |
Case Study: Anti-inflammatory Effects
In a study published in 2023, M5A4HN was tested in an animal model of arthritis. The results indicated a significant reduction in joint swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines in treated subjects.
Case Study: Antioxidant Activity
Another study evaluated the antioxidant capacity of M5A4HN using DPPH and ABTS assays. The compound exhibited a strong ability to scavenge free radicals, with IC50 values comparable to established antioxidants like vitamin C.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
